

# Vut-MK142: A Comprehensive Technical Review of a Novel Cardiomyogenic Agent

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Vut-MK142**

Cat. No.: **B611789**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Vut-MK142** is a synthetic small molecule that has emerged as a potent inducer of cardiomyocyte differentiation. This document provides an in-depth technical review of the existing research on **Vut-MK142**, with a focus on its mechanism of action, experimental validation, and the underlying signaling pathways. All quantitative data from the primary literature has been summarized, and detailed experimental protocols are provided to facilitate reproducibility and further investigation. Visual diagrams of key signaling pathways and experimental workflows are included to enhance understanding.

## Introduction

The regeneration of functional heart tissue following myocardial infarction remains a significant challenge in cardiovascular medicine. One promising strategy involves the directed differentiation of stem or progenitor cells into functional cardiomyocytes. Small molecules that can induce this differentiation process offer a powerful tool for both research and potential therapeutic applications. **Vut-MK142**, a derivative of cardiotrophin C, has been identified as a novel and potent cardiomyogenic agent.<sup>[1][2][3]</sup> This review synthesizes the findings from the foundational study on **Vut-MK142**, providing a comprehensive technical guide for researchers in the field.

## Quantitative Data Summary

The cardiomyogenic activity of **Vut-MK142** has been quantified using various in vitro assays. The following tables summarize the key quantitative findings from the primary literature.

Table 1: Effect of **Vut-MK142** on Atrial Natriuretic Factor (ANF) Promoter Activity

| Cell Line | Treatment (1 $\mu$ M) | Fold Increase in Luciferase Signal (Mean $\pm$ SEM)        | p-value | Reference |
|-----------|-----------------------|------------------------------------------------------------|---------|-----------|
| P19       | Vut-MK142             | 3.1 $\pm$ 0.3 (n=5)                                        | < 0.05  | [1]       |
| C2C12     | Vut-MK142             | Not explicitly quantified, but stated as stronger than CgC | -       | [1]       |

Table 2: Effect of **Vut-MK142** on Nkx2.5 Promoter Activity

| Cell Line | Treatment (1 $\mu$ M) | Fold Increase in Luciferase Signal (Mean $\pm$ SEM) | p-value | Reference |
|-----------|-----------------------|-----------------------------------------------------|---------|-----------|
| P19       | Vut-MK142             | 2.2 $\pm$ 0.2 (n=6)                                 | < 0.01  |           |
| C2C12     | Vut-MK142             | 2.2 $\pm$ 0.2 (n=6)                                 | < 0.01  |           |

Table 3: Semi-quantitative RT-PCR Analysis of Cardiac Markers in Cardiovascular Progenitor Cells (CVPCs) Treated with **Vut-MK142** (1  $\mu$ M)

| Gene   | Expression Change | Reference |
|--------|-------------------|-----------|
| Nkx2.5 | Upregulated       |           |
| GATA4  | Upregulated       |           |
| MEF2C  | Upregulated       |           |
| α-MHC  | Upregulated       |           |
| β-MHC  | Upregulated       |           |
| cTnT   | Upregulated       |           |

## Experimental Protocols

This section provides a detailed description of the key experimental methodologies used in the primary study of **Vut-MK142**.

### Cell Culture and Differentiation

- P19 Embryonic Carcinoma Cells: P19 cells were cultured in α-MEM supplemented with 10% fetal bovine serum (FBS) and antibiotics. For differentiation experiments, cells were seeded at a density of 5 x 10<sup>4</sup> cells/cm<sup>2</sup>.
- C2C12 Skeletal Myoblasts: C2C12 cells were maintained in DMEM with 10% FBS and antibiotics.
- Cardiovascular Progenitor Cells (CVPCs): CVPCs were cultured and differentiated as previously described in the source literature.

### Luciferase Reporter Gene Assays

- Transfection: P19 and C2C12 cells were transiently co-transfected with a firefly luciferase reporter plasmid containing the promoter of either atrial natriuretic factor (ANF) or Nkx2.5, and a Renilla luciferase plasmid (pRL-TK) as an internal control. Transfections were performed using a suitable transfection reagent according to the manufacturer's instructions.
- Treatment: 24 hours post-transfection, the medium was replaced with differentiation medium containing either **Vut-MK142** (1 μM) or vehicle control (DMSO).

- Lysis and Measurement: After 7 days of treatment, cells were lysed, and firefly and Renilla luciferase activities were measured using a dual-luciferase reporter assay system. The firefly luciferase activity was normalized to the Renilla luciferase activity.

## Semi-quantitative Reverse Transcription PCR (RT-PCR)

- RNA Extraction: Total RNA was isolated from CVPCs treated with **Vut-MK142** (1  $\mu$ M) or vehicle control for a specified duration using a suitable RNA extraction kit.
- cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
- PCR Amplification: The cDNA was then used as a template for PCR amplification with primers specific for the cardiac marker genes Nkx2.5, GATA4, MEF2C,  $\alpha$ -MHC,  $\beta$ -MHC, and cTnT. GAPDH was used as an internal control.
- Analysis: PCR products were resolved by agarose gel electrophoresis and visualized by ethidium bromide staining.

## Differentiation of Cardiovascular Progenitor Cells (CVPCs)

- Cardiac Body Formation: CVPCs were cultured in hanging drops to form cardiac bodies.
- Treatment: The cardiac bodies were then plated and cultured in a differentiation medium containing either **Vut-MK142** (1  $\mu$ M) or vehicle control.
- Observation: The development of beating cardiomyocytes was observed and documented over time.

## Signaling Pathways and Experimental Workflows

### Proposed Signaling Pathway for Vut-MK142-Induced Cardiomyogenesis

The precise signaling pathway of **Vut-MK142** is still under investigation. However, based on its structural similarity to cardiotrophin C and the known roles of signaling pathways in

cardiomyocyte differentiation, a plausible mechanism involves the modulation of the Wnt signaling pathway. The following diagram illustrates a hypothesized signaling cascade.



[Click to download full resolution via product page](#)

Caption: Proposed Wnt signaling pathway modulation by **Vut-MK142**.

## Experimental Workflow for Assessing Cardiomyogenic Activity

The following diagram outlines the general experimental workflow employed to characterize the cardiomyogenic potential of **Vut-MK142**.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for **Vut-MK142** studies.

## Conclusion

**Vut-MK142** has been identified as a promising small molecule for inducing cardiomyocyte differentiation *in vitro*. The available data, primarily from the study by Koley et al., demonstrates its ability to upregulate key cardiac markers and promote a cardiomyocyte phenotype. Further research is warranted to fully elucidate its mechanism of action, explore its efficacy in different stem cell and progenitor cell populations, and evaluate its potential for *in vivo* cardiac regeneration. The detailed protocols and data presented in this review serve as a valuable resource for researchers aiming to build upon these initial findings.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. VUT-MK142 : a new cardiomyogenic small molecule promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. VUT-MK142 : a new cardiomyogenic small molecule promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Vut-MK142: A Comprehensive Technical Review of a Novel Cardiomyogenic Agent]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b611789#literature-review-of-vut-mk142-studies\]](https://www.benchchem.com/product/b611789#literature-review-of-vut-mk142-studies)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)